molecular formula C35H52O4 B1352680 Vitamin K1 diacetate CAS No. 604-87-5

Vitamin K1 diacetate

Cat. No. B1352680
CAS RN: 604-87-5
M. Wt: 536.8 g/mol
InChI Key: OMMWEESMXJLLLQ-LGWQWDGZSA-N
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Description

Vitamin K1, also known as phylloquinone or phytonadione, is a fat-soluble vitamin that is essential for normal coagulation . It functions as a cofactor required for the activity of vitamin K-dependent proteins, which include factors II (prothrombin), VII, IX, and X, in addition to protein C and protein S . In vitamin K deficiency, phytonadione therapy replenishes stores .


Synthesis Analysis

Vitamin K1 is synthesized via a Diels–Alder reaction to activate the free bridgehead hydrogen of 3 for the alkylation and a retro-Diels–Alder reaction to eliminate cyclopentadiene from 2 in a high yield . The acidic properties of these catalysts can be tuned to obtain the target product with high selectivity and yield .


Molecular Structure Analysis

The chemical structure of vitamin K consists of a 2-methyl-1,4-naphthoquinone structure with a side-chain in the third position .


Chemical Reactions Analysis

Phylloquinone was determined by HPLC at 248 nm using 95% methanol as the mobile phase . The RP-HPLC technique was also used to analyze menaquinone and its derivatives in microbiological material .


Physical And Chemical Properties Analysis

Vitamin K1 is a yellow oil at room temperature . The vitamers K, MK, and most forms of menadione are insoluble in water, slightly soluble in ethanol, and readily soluble in ether, chloroform, fats, and oils .

Scientific Research Applications

1. Diabetes Management

Vitamin K1 has shown potential in managing diabetes. In a study by Varsha et al. (2015), it was found that Vitamin K1 alleviated streptozotocin-induced type 1 diabetes in rats by reducing oxidative stress and enhancing antioxidants in the pancreas. It also inhibited the activation of NF-κB and iNOS expression, leading to the regeneration of islet cells and normalization of blood glucose levels (Varsha, Thiagarajan, Manikandan, & Dhanasekaran, 2015).

2. Bone and Mineral Metabolism

Vitamin K1 plays a crucial role in bone metabolism. Atkins et al. (2009) demonstrated that vitamin K1 promotes in vitro mineralization in human primary osteoblasts. This mineralization was associated with decreased matrix synthesis, suggesting a maturation effect and promoting the osteoblast-to-osteocyte transition (Atkins, Welldon, Wijenayaka, Bonewald, & Findlay, 2009).

3. Cardiovascular Health

The role of vitamin K1 in cardiovascular health is significant. Schwalfenberg (2017) notes that vitamin K2, which has similar functions to vitamin K1, may significantly reduce morbidity and mortality in cardiovascular health by reducing vascular calcification (Schwalfenberg, 2017).

4. Anti-Inflammatory and Antioxidant Properties

Vitamin K1 exhibits antioxidant and anti-inflammatory properties. Sai Varsha, Raman, and Manikandan (2014) demonstrated that vitamin K1 modulates hyperglycemia-induced alterations to lens calcium homeostasis in diabetic cataract, suggesting its potential as an anti-inflammatory agent (Sai Varsha, Raman, & Manikandan, 2014).

5. Vision Health

In relation to vision health, Thiagarajan et al. (2019) found that vitamin K1 can protect against diabetic cataract formation by inhibiting lens aldose reductase activity and reducing sorbitol accumulation in the lens (Thiagarajan, Varsha, Srinivasan, Ravichandran, & Saraboji, 2019).

Future Directions

Recent research on vitamin K has suggested various new roles, such as transcriptional activity as an agonist of steroid and xenobiotic nuclear receptor and differentiation-inducing activity in neural stem cells . Vitamin K supplementation may be useful for a number of chronic conditions that are afflicting North Americans as the population ages .

properties

IUPAC Name

[4-acetyloxy-2-methyl-3-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl]naphthalen-1-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H52O4/c1-24(2)14-11-15-25(3)16-12-17-26(4)18-13-19-27(5)22-23-31-28(6)34(38-29(7)36)32-20-9-10-21-33(32)35(31)39-30(8)37/h9-10,20-22,24-26H,11-19,23H2,1-8H3/b27-22+/t25-,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMMWEESMXJLLLQ-LGWQWDGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2C(=C1CC=C(C)CCCC(C)CCCC(C)CCCC(C)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=CC=CC=C2C(=C1C/C=C(\C)/CCC[C@H](C)CCC[C@H](C)CCCC(C)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H52O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Vitamin K1 diacetate

CAS RN

604-87-5
Record name Vitamin K1 diacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000604875
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
AF Brodie, J Ballantine - Journal of Biological Chemistry, 1960 - Elsevier
RESULTS Speci $ city of ReacEivatti-Exposure of the bacterial system, which requires both particulate and supernatant fractions for oxidative phosphorylation, to light at 360 rnE. c …
Number of citations: 96 www.sciencedirect.com
J Phoenix, RHT Edwards, MJ Jackson - Biochimica et Biophysica Acta (BBA …, 1991 - Elsevier
… Due to experimental variability vitamin K1 diacetate, phytol and isophytol did not have a significantly different effect on CK efflux compared to any other compound tested, but all …
Number of citations: 25 www.sciencedirect.com
H Dam - Advances in enzymology and related areas of …, 1942 - books.google.com
Vitamin K belongs to the group of nutritional factors which are closely related to enzymes. Whereas certain other vitamins are related to carbohydrate metabolism and respiration, …
Number of citations: 86 books.google.com

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